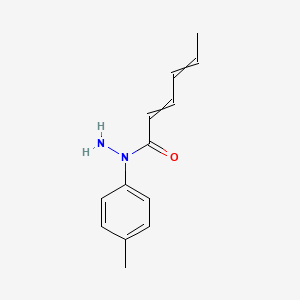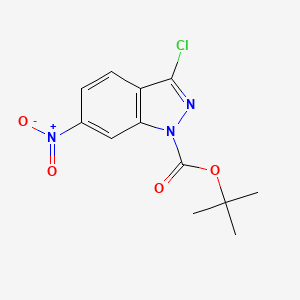
1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a chloro substituent at the 3-position, and a nitro group at the 6-position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of an indazole derivative to introduce the nitro group at the 6-position. This is followed by chlorination to add the chloro substituent at the 3-position. Finally, esterification with tert-butyl alcohol yields the desired compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and rigorous quality control measures are employed to produce the compound in bulk quantities suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents at the 3-position.
Reduction: 3-chloro-6-aminoindazole-1-carboxylate.
Hydrolysis: 3-chloro-6-nitroindazole-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro and tert-butyl groups may influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-6-nitroindazole: Lacks the tert-butyl ester group.
Tert-butyl 3-chloroindazole-1-carboxylate: Lacks the nitro group.
Tert-butyl 6-nitroindazole-1-carboxylate: Lacks the chloro group.
Uniqueness
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (tert-butyl) groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
219507-79-6 |
|---|---|
Fórmula molecular |
C12H12ClN3O4 |
Peso molecular |
297.69 g/mol |
Nombre IUPAC |
tert-butyl 3-chloro-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 |
Clave InChI |
GDLPSTZFEFRBQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


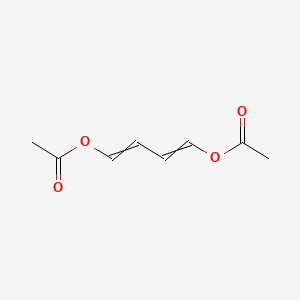
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
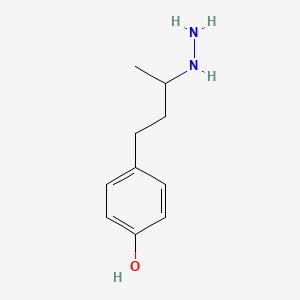
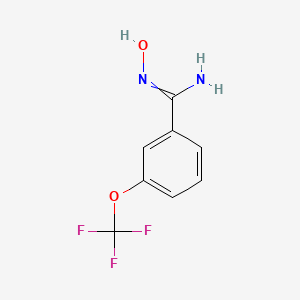
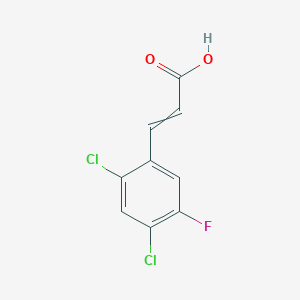

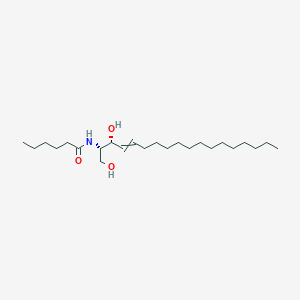
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

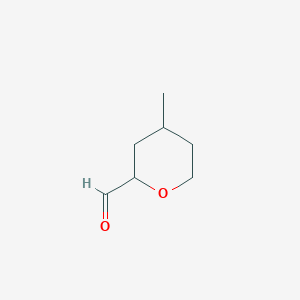
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)


